(5-Chloro-1-benzothiophen-2-yl)methanamine
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Overview
Description
(5-Chloro-1-benzothiophen-2-yl)methanamine is a chemical compound with the molecular formula C9H8ClNS. It is a derivative of benzothiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The presence of a chlorine atom at the 5-position and a methanamine group at the 2-position of the benzothiophene ring gives this compound its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorobenzothiophene with formaldehyde and ammonia under acidic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of (5-Chloro-1-benzothiophen-2-yl)methanamine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1-benzothiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
(5-Chloro-1-benzothiophen-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (5-Chloro-1-benzothiophen-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine: Similar structure with a methyl group at the 3-position.
(5-Chloro-1-benzothiophen-3-yl)methanamine: Chlorine atom at the 1-position instead of the 2-position.
Uniqueness
(5-Chloro-1-benzothiophen-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-chloro-1-benzothiophen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPZZKIJEGTOAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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